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(2S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)dihydrofuran-3(2H)-one
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Overview
Description
(2S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)dihydrofuran-3(2H)-one is a useful research compound. Its molecular formula is C32H50O4Si2 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,5S)-2-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)dihydrofuran-3(2H)-one , also known by its CAS number 1854902-82-1, is a synthetic organic molecule that has garnered interest in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry, particularly due to the presence of silyl ether groups which can influence biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C32H52O4Si2, with a molecular weight of 556.93 g/mol. The compound features a dihydrofuran backbone, which is known for its reactivity and versatility in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C32H52O4Si2 |
Molecular Weight | 556.93 g/mol |
CAS Number | 1854902-82-1 |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular processes. The presence of tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups may enhance its solubility and stability, making it a candidate for further pharmacological studies.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, related silylated compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. Results indicated that modifications to the silyl groups significantly affected biological activity, suggesting that the steric and electronic properties of these groups are crucial for efficacy .
- Mechanism of Action : Research has demonstrated that similar dihydrofuran derivatives can induce apoptosis through the activation of caspase pathways. This suggests that this compound may exert similar effects, potentially leading to targeted cancer therapies .
- In Vitro Studies : In vitro studies have shown that this compound can inhibit specific kinases involved in cancer progression. For example, inhibition of the PI3K/Akt pathway has been observed, which is critical in regulating cell survival and growth .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds similar to dihydrofuran-3(2H)-ones exhibit antioxidant activity. For instance, studies have shown that certain furanones can protect against oxidative stress by scavenging free radicals. This has implications for developing therapeutic agents against diseases characterized by oxidative damage, such as neurodegenerative disorders and cataracts .
2. Drug Development
Dihydrofuran derivatives are being explored as potential drug candidates due to their ability to modulate biological pathways. The specific compound under discussion has been synthesized and evaluated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. The ability to modify the silyl groups can enhance bioavailability and selectivity towards specific biological targets .
3. Prodrug Formation
The silyl ether functionalities in the compound can be utilized to create prodrugs that improve solubility and stability of active pharmaceutical ingredients (APIs). This strategy is particularly useful in enhancing the pharmacokinetic profiles of drugs that otherwise exhibit poor bioavailability .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in constructing complex molecules through various reactions such as aldol reactions and cycloadditions. Its unique structure allows for selective functionalization, which is crucial in synthesizing more complex organic compounds .
2. Catalytic Reactions
The presence of silyl groups facilitates participation in catalytic reactions, making it suitable for use in asymmetric synthesis where chiral centers are required. This property is beneficial for producing enantiomerically pure compounds that are essential in pharmaceuticals .
Material Science Applications
1. Polymer Chemistry
The compound's structural features allow it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing into its potential use as a monomer or additive in creating advanced materials with tailored properties for specific applications .
2. Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors. Its incorporation into formulations can lead to improved performance characteristics .
Case Studies
Properties
Molecular Formula |
C32H50O4Si2 |
---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
(2S,5S)-2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]oxolan-3-one |
InChI |
InChI=1S/C32H50O4Si2/c1-31(2,3)37(7,8)34-23-16-22-30-29(33)25-26(36-30)17-15-24-35-38(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,26,30H,15-17,22-25H2,1-8H3/t26-,30-/m0/s1 |
InChI Key |
WPXRMTIUBSCUEY-YZNIXAGQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]1C(=O)C[C@@H](O1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1C(=O)CC(O1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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